Product packaging for 2-cyano-N-(pyridin-4-yl)acetamide(Cat. No.:CAS No. 400088-55-3)

2-cyano-N-(pyridin-4-yl)acetamide

Cat. No.: B2553268
CAS No.: 400088-55-3
M. Wt: 161.164
InChI Key: NXYFYWIFFJYFCE-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-4-yl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.06 g/mol . Its structure features both acetamide and cyano functional groups attached to a central pyridine ring, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research . The compound is identified by the SMILES string C1=CN=CC=C1NC(=O)CC#N and the InChIKey NXYFYWIFFJYFCE-UHFFFAOYSA-N . Researchers utilize related N-heterocyclic cyanoacetamides as key precursors for synthesizing diverse heterocyclic compounds, including pyridone and thiazole derivatives, which are of significant interest for developing new pharmacologically active agents . The reactivity of the cyanoacetamide group allows for further chemical modifications, positioning this compound as a versatile building block for constructing more complex molecular architectures in drug discovery efforts. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B2553268 2-cyano-N-(pyridin-4-yl)acetamide CAS No. 400088-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFYWIFFJYFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyano N Pyridin 4 Yl Acetamide

Established Direct Amidation and Condensation Routes

The most common and direct methods for synthesizing 2-cyano-N-(pyridin-4-yl)acetamide involve the formation of an amide bond between a pyridine-containing amine and a cyanoacetate (B8463686) derivative.

Reaction of 4-Aminopyridine (B3432731) with Cyanoacetate Esters

A primary and well-established method for the synthesis of this compound is the direct reaction of 4-aminopyridine or its derivatives, such as 4-(aminomethyl)pyridine (B121137) (also known as 4-picolylamine), with a cyanoacetate ester, typically methyl or ethyl cyanoacetate. chemicalbook.comevitachem.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the pyridine (B92270) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetate ester. This is followed by the elimination of an alcohol molecule (methanol or ethanol), resulting in the formation of the desired amide product. The presence of the electron-withdrawing cyano group on the adjacent carbon enhances the electrophilicity of the carbonyl group, facilitating the reaction.

A general procedure involves the slow addition of the picolylamine to neat (without solvent) methyl cyanoacetate. chemicalbook.com The reaction mixture is then stirred at room temperature, during which the product precipitates and can be collected by filtration. chemicalbook.com

Optimization of Reaction Conditions: Solvent, Temperature, and Catalysis

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent and Temperature: The reaction can be effectively carried out under solvent-free (neat) conditions, which is an environmentally friendly approach that simplifies purification. chemicalbook.com In one documented procedure, the reaction of 4-picolylamine with neat methyl cyanoacetate at 20°C for 4 hours resulted in a high yield of 87.7%. chemicalbook.com Alternatively, solvents such as ethanol (B145695) can be used. evitachem.com The reaction is typically conducted at room temperature or with gentle heating to slightly elevated temperatures. evitachem.com

Catalysis: While the reaction can proceed without a catalyst, the use of a base is common to facilitate the process. Bases like triethylamine (B128534) can be employed to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts. evitachem.com For the broader class of N-substituted cyanoacetamides, other catalysts and reagents have been explored to enhance reaction rates and yields. These include the use of dicyclohexylcarbodiimide (B1669883) (DCC) with 4-N,N-dimethylaminopyridine (DMAP) for coupling cyanoacetic acid with amines. aun.edu.eg

Optimization of Reaction Conditions for this compound Synthesis

Reactant 1Reactant 2SolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
4-PicolylamineMethyl CyanoacetateNeat (Solvent-free)None20487.7 chemicalbook.com
Pyridin-4-ylmethylamineCyanoacetate derivativeEthanolTriethylamineRoom Temperature/Slightly ElevatedNot SpecifiedNot Specified evitachem.com

Advanced Synthetic Strategies and Microwave-Assisted Protocols

To improve reaction times, yields, and the environmental footprint of the synthesis, advanced methodologies have been applied to the production of cyanoacetamides. These include microwave-assisted and ultrasound-assisted techniques.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. aun.edu.eg For the synthesis of N-aryl cyanoacetamides, microwave irradiation of an amine with ethyl cyanoacetate in a high-boiling solvent like trichlorobenzene has been shown to be effective. aun.edu.eg This approach offers a significant advantage over conventional heating methods.

Ultrasound-assisted synthesis is another green chemistry technique that can accelerate chemical reactions. chemicalbook.comevitachem.com The application of ultrasonic waves can enhance mass transfer and provide the activation energy needed for the reaction, often at lower temperatures and in shorter times compared to conventional methods. chemicalbook.comevitachem.com For example, ultrasonication has been successfully used for N-cyanoacylation and the synthesis of related heterocyclic compounds, offering high yields and purities. chemicalbook.com

Advanced Synthetic Strategies for Cyanoacetamide Derivatives

MethodReactantsConditionsAdvantagesReference
Microwave-Assistedp-Anisidine, Ethyl CyanoacetateTrichlorobenzeneReduced reaction time, high yield (90%) aun.edu.eg
Ultrasound-AssistedCyanoacetamide precursorsNot SpecifiedReduced reaction time, high yields and purities chemicalbook.com

Principles of Sustainable Synthesis for Cyanoacetamide Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the production of this compound and related compounds, several green strategies can be implemented.

Waste Prevention: Designing synthetic routes that generate minimal waste is a core principle. The solvent-free synthesis of this compound is an excellent example of this, as it eliminates the need for solvent purchase, use, and disposal. chemicalbook.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct amidation of a cyanoacetate ester with an amine is a relatively atom-economical reaction, with the only major byproduct being a small alcohol molecule.

Use of Safer Solvents and Auxiliaries: When solvents are necessary, the use of greener alternatives is encouraged. For cyanoacetamide synthesis, ethanol is a commonly used solvent which is preferable to more hazardous options like chlorinated solvents. evitachem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The synthesis of this compound at room temperature aligns with this principle. chemicalbook.comevitachem.com Advanced techniques like microwave and ultrasound-assisted synthesis can also improve energy efficiency by significantly reducing reaction times. chemicalbook.comaun.edu.eg

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the synthesis of this compound can proceed without a catalyst, the use of base catalysts like triethylamine can improve efficiency. evitachem.com Exploring more efficient and recyclable catalysts is an area for further development in green synthesis.

Spectroscopic and Crystallographic Characterization of 2 Cyano N Pyridin 4 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Detailed experimental ¹H NMR data, including specific chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in Hertz (Hz), for 2-cyano-N-(pyridin-4-yl)acetamide are not available in publicly accessible literature or databases at this time. Such data would be crucial for assigning the protons on the pyridinyl ring and the methylene (B1212753) group, providing definitive evidence for the compound's covalent structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Publicly available experimental ¹³C NMR spectral data for this compound is currently limited. nih.gov A complete spectral analysis would provide the chemical shifts for each of the eight unique carbon atoms in the molecule, including the two distinct carbons of the cyano and carbonyl groups, and the carbons of the pyridine (B92270) ring and the acetamide (B32628) backbone. This information is essential for a complete structural confirmation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering critical insights into the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

For this compound, an FTIR spectrum has been recorded using a potassium bromide (KBr) wafer technique. nih.govnih.gov While the full spectrum is noted in spectral databases, a detailed peak table with assignments is not provided in readily available sources. A typical spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: From the secondary amide group.

Aromatic C-H stretching: From the pyridine ring.

Aliphatic C-H stretching: From the methylene (-CH₂-) group.

C≡N (nitrile) stretching: A sharp, medium-intensity band.

C=O (amide I) stretching: A strong, prominent band.

N-H bending (amide II): A significant band associated with the amide linkage.

C=C and C=N stretching: From the aromatic pyridine ring.

The precise frequencies of these vibrations would confirm the presence of these key functional groups and provide information about their chemical environment.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

The monoisotopic mass of this compound is calculated to be 161.058911855 Da. nih.gov While experimental mass spectra are not widely published, predicted collision cross-section (CCS) data for various adducts have been calculated. uni.lu This computational data suggests the expected m/z values for ions that would be observed in an MS experiment.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu This table is based on computational predictions and not experimental data.

AdductPredicted m/z
[M+H]⁺162.06619
[M+Na]⁺184.04813
[M-H]⁻160.05163
[M+K]⁺200.02207
[M]⁺161.05836

Experimental analysis would be required to confirm these predictions and to study the fragmentation pathways, which would further corroborate the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores within the molecule.

A UV-Vis spectrum for this compound is noted to exist in spectral databases, but the specific absorption maxima have not been detailed in available literature. nih.govnih.gov The spectrum is expected to show absorptions characteristic of the pyridinyl and acetamide chromophores, reflecting the π → π* and n → π* electronic transitions within the conjugated system.

Reactivity and Derivatization Chemistry of 2 Cyano N Pyridin 4 Yl Acetamide As a Synthon

Exploiting the Nucleophilic Reactivity of the Active Methylene (B1212753) and Amide Nitrogen

2-Cyano-N-(pyridin-4-yl)acetamide possesses two primary nucleophilic centers: the active methylene group (the CH2 group situated between the cyano and carbonyl groups) and the amide nitrogen. The hydrogens of the active methylene group are acidic and can be readily removed by a base, creating a carbanion. This carbanion is a potent nucleophile that can participate in a variety of reactions.

The amide nitrogen also exhibits nucleophilic character, although it is generally less reactive than the active methylene carbanion. Its nucleophilicity can be exploited in cyclization reactions and in reactions with strong electrophiles. The relative reactivity of these two sites can often be controlled by the choice of reaction conditions, such as the base and solvent used. tubitak.gov.tr

Table 1: Nucleophilic Reactions of this compound

Reactant/Reaction TypeProduct TypeDescription
Alkyl halidesC-alkylated derivativesThe active methylene carbanion attacks the alkyl halide, forming a new carbon-carbon bond.
Aldehydes and ketonesKnoevenagel condensation productsThe active methylene group condenses with the carbonyl group of an aldehyde or ketone.
Michael acceptorsMichael adductsThe active methylene carbanion undergoes conjugate addition to α,β-unsaturated carbonyl compounds.
IsothiocyanatesThioamide derivativesThe amide nitrogen can react with isothiocyanates, leading to the formation of thioamides which can be further cyclized. researchgate.net

Electrophilic Sites and Their Chemical Transformations

While primarily utilized for its nucleophilic character, this compound also contains electrophilic sites that can undergo chemical transformations. The carbon atom of the cyano group and the carbonyl carbon of the amide group are both electrophilic and susceptible to attack by nucleophiles. evitachem.comtubitak.gov.tr

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The carbonyl group can be attacked by strong nucleophiles, leading to the cleavage of the amide bond or to the formation of tetrahedral intermediates that can participate in further reactions. The pyridine (B92270) ring itself can also act as an electrophile under certain conditions, particularly after activation by N-oxidation.

Table 2: Electrophilic Reactions of this compound

Attacking NucleophileProduct TypeDescription
Water/Acid or BaseCarboxylic acid or primary amideHydrolysis of the cyano group.
Alcohols/AminesEsters/Amides (from cyano group)Nucleophilic addition to the cyano group followed by rearrangement. evitachem.com
Strong reducing agents (e.g., LiAlH4)Primary amineReduction of the cyano group. evitachem.com
Organometallic reagentsKetones (after hydrolysis)Attack at the cyano group.

Synthesis of Polyfunctionalized Heterocyclic Compounds

The dual nucleophilic and electrophilic nature of this compound makes it an exceptionally useful precursor for the synthesis of a wide variety of polyfunctionalized heterocyclic compounds. evitachem.com These reactions often proceed through a sequence of steps, taking advantage of the different reactive sites within the molecule.

Pyrazole (B372694) Derivatives through Reaction with Hydrazonoyl Chlorides

The reaction of this compound with hydrazonoyl chlorides provides a direct route to the synthesis of pyrazole derivatives. mdpi.comhilarispublisher.com In this reaction, the active methylene group of the acetamide (B32628) attacks the carbon of the hydrazonoyl chloride, leading to an intermediate that undergoes cyclization to form the pyrazole ring. This method allows for the introduction of a wide range of substituents onto the pyrazole ring, depending on the structure of the starting hydrazonoyl chloride. nih.gov

Thiazole (B1198619) and Thiadiazole Formation via Cyclization Reactions

This compound can be used to construct thiazole and thiadiazole rings through various cyclization strategies. For the synthesis of thiazoles, the acetamide can be reacted with α-haloketones or other reagents containing a sulfur atom and an electrophilic center. nih.govorgsyn.org The formation of 1,3,4-thiadiazoles can be achieved by reacting the acetamide with thiosemicarbazide (B42300) or by converting the cyano group into a thioamide and then cyclizing with an appropriate reagent. nih.govcolab.wsencyclopedia.puborganic-chemistry.org

Construction of Pyridine and Bipyridine Scaffolds

The pyridine ring of this compound can serve as a template for the construction of more complex pyridine and bipyridine structures. uminho.pt For instance, the active methylene group can be used to build a second pyridine ring, leading to the formation of bipyridine derivatives. mdpi.comnih.gov Various strategies, including transition-metal-catalyzed cross-coupling reactions, can be employed to synthesize these scaffolds. mdpi.com

Exploration of Other Fused and Spiro-Heterocyclic Systems

The versatility of this compound extends to the synthesis of a broad range of other fused and spiro-heterocyclic systems. These include:

Pyrimidines: Reaction with amidines or other 1,3-dielectrophiles can lead to the formation of pyrimidine (B1678525) rings. nih.govresearchgate.netmdpi.comnih.gov

Oxazines: Cyclization reactions involving the amide nitrogen and a suitable oxygen-containing electrophile can yield oxazine (B8389632) derivatives. researchgate.net

Pyridazines: The reaction with 1,2-dicarbonyl compounds or their equivalents can be used to construct the pyridazine (B1198779) ring. koreascience.krmdpi.comorganic-chemistry.orgliberty.edu

Chromenes: Condensation of the active methylene group with salicylaldehyde (B1680747) derivatives can lead to the formation of chromene systems. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Diversification

This compound is a valuable and versatile building block in the realm of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds through multi-component reactions (MCRs). The strategic positioning of the cyano, acetamide, and pyridine functionalities within its structure allows for a variety of reaction pathways, leading to the efficient, one-pot synthesis of complex molecules. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. nih.gov

The utility of cyanoacetic acid derivatives, including this compound, as starting materials for a plethora of MCR scaffolds is well-documented. researchgate.net These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to furnish highly substituted heterocyclic systems. researchgate.net The diversity of these scaffolds can be readily expanded by varying the other components in the MCR, such as aldehydes, ketones, and other active methylene compounds. evitachem.comrsc.org

A notable application of this synthon is in the synthesis of substituted 2-pyridones. For instance, in a three-component reaction, 2-cyano-N-(aryl)acetamides react with various substituted benzaldehydes and malononitrile (B47326) in the presence of a base like pyridine to yield highly substituted 6-amino-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles. researchgate.net This reaction demonstrates the ability of the cyanoacetamide derivative to act as a key precursor for constructing densely functionalized pyridine rings.

Furthermore, solvent-free cascade reactions involving 2-cyanoacetamides and ketones have been developed for the regioselective synthesis of pyridin-2-ones bearing quaternary centers. evitachem.com These reactions, often catalyzed by a simple base like piperidine, highlight the efficiency and environmental benefits of MCRs in generating molecular complexity. evitachem.com The ability to introduce a double bond into the target compounds through the use of aryl-substituted 2-cyanoacetamides under the same conditions further underscores the versatility of this synthon. evitachem.com

The following interactive data table summarizes representative MCRs where this compound or its close analogs are utilized for the diversification of chemical scaffolds.

Reaction TypeReactantsResulting ScaffoldKey Features
Three-Component Reaction2-Cyano-N-(4-fluorophenyl)acetamide, Substituted Benzaldehydes, Malononitrile6-Amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitrilesOne-pot synthesis of highly substituted 2-pyridones with good yields. researchgate.net
Solvent-Free Cascade Reaction2-Cyanoacetamides, Various Ketones, AcetonePyridin-2-ones with quaternary centers (Spiropyridin-2-ones)Environmentally friendly, high yields (up to 95%), and simple operation. evitachem.com
Four-Component ReactionAromatic Aldehydes, Substituted Acetophenones, Ethyl Cyanoacetate (B8463686), Ammonium Acetate4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesEfficient assembly of complex pyridone structures. nih.gov
Three-Component Tandem ReactionAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesHighly functionalized PyridinesMicrowave-assisted, rapid, and efficient synthesis. rsc.org

Mechanistic Studies of Derivatization Pathways and Regioselectivity

The derivatization of this compound into various heterocyclic systems is governed by specific reaction mechanisms and factors that dictate the regioselectivity of the transformations. Understanding these mechanistic pathways is crucial for predicting reaction outcomes and designing synthetic routes to desired products.

A common and well-studied mechanistic pathway for the formation of substituted pyridones from 2-cyanoacetamides involves a sequence of base-catalyzed reactions. researchgate.net The process is typically initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. researchgate.netnih.gov This is followed by a Michael addition of the deprotonated 2-cyanoacetamide (B1669375) to the resulting electron-deficient alkene. The final step is an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the nitrile groups, followed by tautomerization to yield the stable pyridone ring system. researchgate.net

The regioselectivity of these reactions is a critical aspect, determining which of the possible isomers is formed. For instance, in the reaction of 1-pyridinio-4-pyridone cations with cyanide ions, the concentration of the cyanide ion plays a pivotal role in directing the outcome. rsc.org High cyanide concentrations favor the formation of 2-cyanopyridines, whereas low concentrations lead to 4-cyanopyridines. rsc.org This suggests the existence of competing reaction pathways with different dependencies on the nucleophile concentration, a phenomenon that could be relevant in derivatization reactions of this compound.

Computational studies have also been employed to elucidate the mechanistic details and selectivity of reactions involving related compounds. For example, density functional theory (DFT) calculations have been used to study the [3+2] cycloaddition reaction of N-aryl-C-carbamoylnitrones with N-arylitaconimides. mdpi.com Such studies can provide valuable insights into the transition state energies, reaction profiles, and the factors governing stereoselectivity and regioselectivity. mdpi.com While not directly on this compound, these computational approaches are powerful tools for understanding the reactivity of similar synthons.

The following interactive data table outlines the key mechanistic steps and factors influencing regioselectivity in the derivatization of 2-cyanoacetamides.

Mechanistic StepDescriptionFactors Influencing Regioselectivity
Knoevenagel CondensationBase-catalyzed reaction between an aldehyde or ketone and an active methylene compound to form an electron-deficient alkene. researchgate.netnih.govNature of the carbonyl compound and the active methylene compound.
Michael AdditionNucleophilic addition of a carbanion (from deprotonated 2-cyanoacetamide) to the activated alkene. researchgate.netSteric and electronic properties of the reactants.
Intramolecular CyclizationRing closure initiated by the nucleophilic attack of the amide nitrogen onto a nitrile group. researchgate.netRing size preference (e.g., formation of 6-membered rings over other possibilities). acs.org
Reaction Conditions-Concentration of reactants (e.g., nucleophiles), nature of the solvent, and temperature can influence the reaction pathway and favor the formation of a specific regioisomer. rsc.org

Computational Chemistry and Theoretical Investigations of 2 Cyano N Pyridin 4 Yl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. researchgate.net It is instrumental in predicting geometric, electronic, and energetic properties, which are fundamental to a molecule's reactivity and interactions. While specific DFT studies exclusively on 2-cyano-N-(pyridin-4-yl)acetamide are not prevalent in the reviewed literature, the methodology has been extensively applied to similar cyanoacetamide and pyridine (B92270) derivatives, providing a framework for understanding its characteristics. tandfonline.comsci-hub.box

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, known as the equilibrium geometry. For a flexible molecule like this compound, this involves identifying the most stable conformer(s). The process calculates forces on each atom and adjusts their positions until a minimum energy state is reached. This is crucial as the molecule's conformation dictates how it can interact with other molecules, including biological receptors.

Studies on related cyanoacetamide derivatives demonstrate that DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are effective in determining optimized molecular structures, including bond lengths and angles. sci-hub.box For this compound, key dihedral angles, such as those around the amide bond (C-N) and the bond connecting the pyridine ring, would be investigated to map the conformational landscape and identify low-energy, stable forms.

Interactive Table: Representative Bond Parameters of a Cyanoacetamide Scaffold Note: This data is representative of a cyanoacetamide framework as determined by DFT calculations on related molecules and illustrates the type of information obtained through geometric optimization. Specific values for this compound would require a dedicated study.

ParameterBond/AngleTypical Calculated Value
Bond LengthC≡N (cyano)~1.16 Å
Bond LengthC=O (amide)~1.24 Å
Bond LengthC-N (amide)~1.37 Å
Bond AngleN-C-C (amide)~113°
Dihedral AngleO=C-N-C~180° (trans, planar)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich pyridine ring and amide nitrogen, while the LUMO would likely be distributed across the electron-withdrawing cyano and carbonyl groups. DFT calculations can precisely determine the energies of these orbitals. In a study on phenothiazinyl cyanoacrylamides, the HOMO-LUMO energy gaps were calculated to be around 2.08-2.09 eV, indicating their potential for charge transfer interactions. sci-hub.box

Interactive Table: Example Frontier Orbital Energies from a Related Cyano-derivative Study Note: The following data from a DFT study on phenothiazinyl cyanoacrylamides is illustrative of the parameters calculated. sci-hub.box The values for this compound would differ.

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative 6a-5.7548-3.66042.0944
Derivative 6b-5.7488-3.66012.0887
Derivative 6c-5.7510-3.66012.0909
Derivative 6d-5.7244-3.64252.0819

Electrostatic Potential Mapping and Charge Distribution Calculations

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.net They are invaluable for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, the MEP would show negative potential around the nitrogen of the pyridine ring, the oxygen of the carbonyl group, and the nitrogen of the cyano group, identifying these as hydrogen bond acceptor sites. sci-hub.box The hydrogen atom of the amide (N-H) would exhibit a positive potential, marking it as a hydrogen bond donor site. This information is critical for understanding non-covalent interactions, particularly in a biological context like ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, providing a dynamic picture of its flexibility. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule behaves in a simulated environment (e.g., in water) at a given temperature and pressure.

For this compound, MD simulations could reveal the full range of accessible conformations, the stability of different conformers, and the transitions between them. evitachem.com This is particularly useful for understanding how the molecule might adapt its shape upon binding to a protein target. By analyzing the trajectory from an MD simulation, one can identify dominant conformational states and calculate properties like the root-mean-square deviation (RMSD) to quantify structural stability. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using regression techniques to create a mathematical equation that predicts the activity or property. nih.gov

For a class of compounds including this compound, a QSAR study could be developed to predict its potential efficacy as, for example, an enzyme inhibitor. Researchers would synthesize and test a library of related pyridine carboxamide derivatives to generate activity data (e.g., IC50 values). chemrevlett.comrsc.org Then, a QSAR model could identify the key structural features—such as specific substitutions on the pyridine ring—that enhance or diminish activity, thereby guiding the design of more potent analogues. nih.gov

Molecular Docking Studies for Predictive Ligand-Receptor Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding mode of a ligand. researchgate.net

In a hypothetical docking study, this compound could be docked into the active site of a relevant protein target. The docking algorithm would sample numerous orientations and conformations of the ligand within the binding site and score them based on factors like intermolecular forces. The results would predict the binding affinity (e.g., in kcal/mol) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. jst.go.jp For instance, the pyridine nitrogen and carbonyl oxygen of the compound would be predicted to form hydrogen bonds with amino acid residues in the receptor's active site, a common binding motif for pyridine carboxamides. nih.govmdpi.com

Interactive Table: Example Molecular Docking Results for Pyridine-based Inhibitors Note: This table shows representative docking scores and interactions for different pyridine derivatives against various protein targets, illustrating the output of a docking study. researchgate.netmdpi.com

Ligand ClassProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
Pyridine CarboxamideUrease-7.0 to -9.5HIS, ASP, GLY
Pyridine CarboxamideSDH-6.5 to -8.0SER, TYR, ARG
DihydropyridineFGF1-7.8 to -9.2LYS, GLU, PHE

Computational Prediction of Binding Modes with Enzymes or Receptors

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This prediction is crucial for understanding the potential mechanism of action of a compound. For cyanoacetamide derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

Although specific docking studies for this compound are not detailed in available literature, research on analogous compounds provides a model for its potential binding behavior. For instance, studies on other cyanoacetamide derivatives have shown that the cyano group and the amide linkage are key pharmacophoric features that often participate in hydrogen bonding and other crucial interactions within the active sites of enzymes. The pyridine ring in this compound is also expected to play a significant role in forming π-π stacking or hydrogen bonds with amino acid residues of a target protein.

In a study on 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), molecular docking was used to investigate their interactions with a range of protein receptors. tandfonline.com The findings from such studies suggest that this compound would likely orient itself within a binding pocket to maximize favorable interactions, with the pyridin-4-yl group potentially interacting with polar or aromatic residues, and the cyanoacetamide moiety forming hydrogen bonds with the protein backbone or specific side chains.

Analysis of Predicted Binding Affinities and Interaction Energies

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or a calculated binding free energy. These values are critical in the early stages of drug discovery for prioritizing compounds for further experimental testing.

For various cyanoacetamide derivatives, molecular docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) have been employed to calculate binding affinities. nih.gov For example, in a study of 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), the binding energies were calculated to be -5.8 and -7.5 kcal/mol, respectively, against certain protein receptors. tandfonline.comresearchgate.net These values indicate a favorable binding interaction. While these are not the values for this compound, they provide a reference point for the expected range of binding affinities for compounds in this class.

The binding affinity is a composite of various interaction energies, including electrostatic interactions, van der Waals forces, and solvation effects. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, a feature known to contribute significantly to binding affinity. The amide group can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex.

Predicted Binding Affinities of Structurally Related Cyanoacetamide Derivatives
CompoundTarget Protein Receptor(s)Predicted Binding Energy (kcal/mol)
2-Cyano-N-cyclopropylacetamide (2CCPA)1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A-5.8
2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A-7.5

Theoretical Validation of Spectroscopic Data

Computational chemistry is an indispensable tool for the interpretation and validation of experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

For several cyanoacetamide derivatives, DFT calculations have been successfully employed to reproduce and assign experimental spectra. tandfonline.comresearchgate.net For instance, in the study of 2CCPA and 2CPEA, DFT at the B3LYP/6-31++G(d,p) and HF/6-31++G(d,p) levels of theory was used to compute vibrational wavenumbers, which, after scaling, showed good agreement with the experimental FT-IR and FT-Raman spectra. tandfonline.comresearchgate.net This process allows for a detailed understanding of the vibrational modes of the molecule.

Advanced Research Applications and Future Perspectives of 2 Cyano N Pyridin 4 Yl Acetamide

Strategic Applications in Target-Oriented Organic Synthesis of Complex Molecules

The 2-cyanoacetamide (B1669375) moiety is a highly valued building block in organic synthesis due to its multiple reactive sites. ekb.eg The presence of an active methylene (B1212753) group, an amide, and a cyano group allows for a wide range of chemical transformations, making compounds like 2-cyano-N-(pyridin-4-yl)acetamide crucial synthons for constructing complex heterocyclic systems. ekb.egevitachem.com

Researchers have extensively used cyanoacetamide derivatives to synthesize a variety of polyfunctionalized heterocyclic compounds, including pyridines, thiazoles, pyrimidines, and quinoxalinones. ekb.egevitachem.com The reactivity profile of the cyanoacetamide core enables its participation in condensation, substitution, and cyclization reactions. evitachem.com For example, N-(4-acetylphenyl)-2-cyanoacetamide has been successfully employed as a key precursor for synthesizing various thiazole (B1198619) and pyridine (B92270) derivatives. Similarly, other structural analogs are used to build complex scaffolds such as iminopyrans, dihydropyridines, and thiophenes. ekb.eg The pyridine ring in this compound further enhances its utility, acting as a hydrogen bond acceptor and a site for N-alkylation, which is instrumental in building supramolecular structures and more elaborate molecular architectures. d-nb.info

Investigations into Potential for Drug Discovery Scaffolds

The structural features of this compound make it an attractive scaffold for medicinal chemistry and drug discovery. Its derivatives have been investigated for a wide spectrum of biological activities. evitachem.com

The synthesis of novel derivatives based on the cyanoacetamide template is a prominent strategy in the search for new therapeutic agents. In vitro studies are crucial for evaluating the biological efficacy of these new compounds and elucidating their mechanisms of action.

One area of investigation is in agrochemistry, where a derivative, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, and its cyclized thieno[2,3-b]pyridine form were synthesized and evaluated for insecticidal properties against the cowpea aphid (Aphis craccivora). researchgate.netperiodikos.com.br The results demonstrated a clear structure-activity relationship, with the parent compound showing significant toxicity. periodikos.com.br

In the domain of antimicrobial research, derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide (B32628) have shown promising inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Aspergillus flavus and Candida albicans. ekb.eg Another study focused on unsaturated cyanoacetamide derivatives, synthesized via microwave-assisted Knoevenagel condensation, which exhibited moderate to high in vitro antibacterial effectiveness against several pathogenic strains. nih.gov

Furthermore, the cyano-pyridine scaffold has been integral to the development of potent anticancer agents. A series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives displayed excellent in vitro cytotoxic activity against various human cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver). researchgate.net Notably, compound 27 from this series showed exceptionally strong activity, with IC₅₀ values in the nanomolar range. researchgate.net

Table 1: In Vitro Biological Activities of Selected Cyanoacetamide Derivatives
Compound Class/DerivativeBiological ActivityTest SystemKey Findings (IC₅₀/EC₅₀/LC₅₀)Source
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideInsecticidalCowpea aphid (Aphis craccivora) nymphsLC₅₀: 0.192 ppm (24h), 0.041 ppm (48h) periodikos.com.br
2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27 )AnticancerA549, H460, HT-29, SMMC-7721 cell linesIC₅₀: 22 nM (A549), 0.23 nM (H460), 0.65 nM (HT-29), 0.77 nM (SMMC-7721) researchgate.net
Pyridinone Derivative (Compound 2a )FPR AgonistHL60 cells transfected with FPR1/FPR2EC₅₀: 120 nM (FPR2), 1.6 µM (FPR1) nih.gov

Understanding how these molecules interact with biological targets is key to developing selective and effective drugs. The cyanoacetamide scaffold has been explored for its ability to selectively bind to specific receptors.

A notable example is the development of novel agonists for Formyl Peptide Receptors (FPRs), which are involved in inflammatory responses. A series of pyridinone derivatives containing the acetamide fragment was synthesized, leading to the identification of compound 2a (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide). nih.gov This compound demonstrated a 10-fold selectivity for FPR2 over FPR1, a desirable characteristic for developing targeted anti-inflammatory therapies. nih.gov

In silico molecular docking studies are frequently used to predict and analyze these interactions. Research on N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide derivatives identified them as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, with computational models showing high binding affinities to the target protein. Similarly, molecular docking has been used to study the hydrogen bond interactions of other cyanoacetamide analogs with various protein receptors, helping to identify promising candidates for drug development. tandfonline.com The broader class of indole-pyridine hybrids, which share structural similarities, has also been investigated as potential tyrosine kinase inhibitors. researchgate.net

Table 2: Receptor and Enzyme Interactions of Cyanoacetamide-Based Scaffolds
Compound Class/DerivativeTargetInteraction/SelectivityKey Findings (Binding Affinity/Selectivity Ratio)Source
Pyridinone Derivative (Compound 2a )Formyl Peptide Receptors (FPR1, FPR2)Selective Agonist10-fold preference for FPR2 over FPR1 nih.gov
N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide (Compound C2 )Epidermal Growth Factor Receptor (EGFR)Inhibition (in silico)Binding Affinity: -7.7 kcal/mol
N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)acetamide (Compound C4 )Epidermal Growth Factor Receptor (EGFR)Inhibition (in silico)Binding Affinity: -7.2 kcal/mol

Contributions to Materials Science and Supramolecular Chemistry (e.g., Co-crystals with Agrochemical Relevance)

Beyond medicine, the structural attributes of this compound lend themselves to applications in materials science, particularly in the field of crystal engineering and supramolecular chemistry. The pyridine nitrogen is an effective hydrogen bond acceptor, making pyridine-containing compounds excellent candidates for forming multi-component crystals, or co-crystals. d-nb.info

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. This technique is increasingly used in the agrochemical industry to enhance the physical properties of active ingredients, such as solubility, stability, and melting point.

A pertinent study demonstrated the formation of a 1:1 molecular co-crystal between 2-cyano-2-isonitrosoacetamide, a compound with fungicidal and plant growth-regulating properties, and 3,4-dimethylpyrazole, a nitrification inhibitor. nih.gov This co-crystal successfully integrates two distinct and complementary agrochemical functions into a single, stable, and water-soluble material. The primary force governing the co-crystal's structure is a strong hydrogen bond between the oxime group of the acetamide and the pyrazole (B372694) nitrogen. nih.gov This work underscores the potential of using cyanoacetamide and pyridine-like molecules to design advanced agrochemical formulations with improved efficacy and delivery.

Emerging Research Areas and Interdisciplinary Connections

The versatility of the this compound scaffold places it at the intersection of several scientific disciplines, paving the way for innovative research directions.

Synergistic Therapeutics: Combining the cyanoacetamide core with other pharmacophores could lead to hybrid molecules with dual or synergistic therapeutic effects. For instance, creating molecules that simultaneously target kinase pathways and inflammatory receptors could offer new treatments for complex diseases like cancer.

Advanced Agrochemicals: The development of co-crystals that combine insecticides or fungicides with agents that reduce environmental toxicity or enhance plant uptake represents a significant area of growth. nih.gov This approach aligns with the principles of green chemistry by creating more efficient and environmentally conscious agricultural products.

Smart Materials: The ability of the pyridine moiety to coordinate with metal ions opens possibilities in designing coordination polymers and metal-organic frameworks (MOFs). evitachem.com These materials could have applications in gas storage, catalysis, and chemical sensing.

Computational Drug Design: As demonstrated by numerous studies, computational chemistry plays a vital role in exploring the potential of cyanoacetamide derivatives. tandfonline.com The continued integration of molecular docking, quantum chemical calculations, and molecular dynamics simulations will accelerate the discovery of new lead compounds and provide deeper insights into their mechanisms of action at the molecular level.

Q & A

Q. Basic Research Focus

  • Anticancer screening : Test cytotoxicity against leukemia (CCRF-CEM, SR) and solid tumor cell lines using MTT assays. Derivatives with arylthiazolidinone moieties show IC50_{50} values <10 µM .
  • Antimicrobial evaluation : Use agar diffusion assays against Gram-positive/negative bacteria. Thiazolo[3,2-a]pyridine derivatives exhibit zones of inhibition comparable to ampicillin .

Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). Use ANOVA to assess significance (p<0.05) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Contradictions often arise from experimental variables:

  • Cell line specificity : Activity against leukemia vs. solid tumors may depend on membrane permeability or metabolic pathways .
  • Solvent effects : DMSO concentration >0.1% can artifactually reduce viability; validate solvent controls .
  • Assay sensitivity : Compare results from MTT, resazurin, and ATP-luciferase assays for consistency .

Recommendation : Replicate studies under standardized conditions (e.g., ATCC-certified cell lines, controlled DMSO batches) and report full protocols in supplementary data.

What computational strategies support structure-activity relationship (SAR) studies of this compound analogs?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or tubulin. Pyridyl and cyano groups often interact with catalytic lysine or aspartate residues .
  • QSAR modeling : Train models on IC50_{50} data to identify critical descriptors (e.g., LogP, polar surface area). Derivatives with LogP 2–3 show optimal blood-brain barrier penetration .

Validation : Cross-validate models with leave-one-out (LOO) analysis and compare with experimental IC50_{50} trends .

How do researchers optimize multi-step syntheses of this compound derivatives for scalability?

Q. Advanced Research Focus

  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) for >95% purity .

Quality Control : Validate intermediates via 1H^1H-NMR and HPLC-MS. Track residual solvents (ICH Q3C guidelines) .

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Toxicological uncertainty : Limited data on acute toxicity; assume LD50_{50} <500 mg/kg (rat) and use PPE (gloves, fume hood) .
  • Waste disposal : Neutralize cyanide-containing byproducts with NaOCl (1:1 v/v) before disposal .

Documentation : Maintain SDS records under GHS classification (H302: Harmful if swallowed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.